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molecular formula C8H6INO4 B3052001 6-Iodo-2-nitrophenyl acetic acid CAS No. 37777-75-6

6-Iodo-2-nitrophenyl acetic acid

Cat. No. B3052001
M. Wt: 307.04 g/mol
InChI Key: ZRJHJMLUSIFXFC-UHFFFAOYSA-N
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Patent
US08329682B2

Procedure details

3-(2-Iodo-6-nitro-phenyl)-2-oxo-propionic acid 74c (2.086 g, 6.2 mmol) was dissolved in 6 ml of methanol under stirring, and added with 20 ml of water and 7 ml of hydrogen peroxide to the solution at room temperature. Upon completion of the addition, the reaction mixture was stirred at room temperature for 1 hour. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was filtered, extracted with ethyl acetate (20 ml×2). The combined organic extracts were concentrated under reduced pressure, combined with the above filter cake, and dried to obtain the title compound (2-iodo-6-nitro-phenyl)-acetic acid 74d (1.77 g, yield 70%) as a brown solid.
Name
3-(2-Iodo-6-nitro-phenyl)-2-oxo-propionic acid
Quantity
2.086 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][C:12](=[O:16])C(O)=O.[OH2:17].OO>CO>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][C:12]([OH:16])=[O:17]

Inputs

Step One
Name
3-(2-Iodo-6-nitro-phenyl)-2-oxo-propionic acid
Quantity
2.086 g
Type
reactant
Smiles
IC1=C(C(=CC=C1)[N+](=O)[O-])CC(C(=O)O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×2)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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